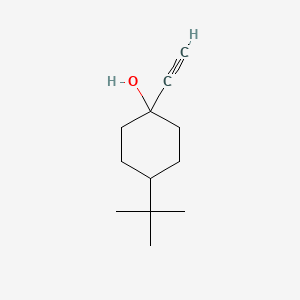

4-tert-Butyl-1-ethynylcyclohexanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

20325-03-5 |

|---|---|

Molecular Formula |

C12H20O |

Molecular Weight |

180.29 g/mol |

IUPAC Name |

4-tert-butyl-1-ethynylcyclohexan-1-ol |

InChI |

InChI=1S/C12H20O/c1-5-12(13)8-6-10(7-9-12)11(2,3)4/h1,10,13H,6-9H2,2-4H3 |

InChI Key |

BPCZRRZEJCLZEW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)(C#C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-tert-Butyl-1-ethynylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-tert-Butyl-1-ethynylcyclohexanol, a valuable building block in medicinal chemistry and materials science. The document details the necessary precursors, reaction pathways, and experimental protocols, supported by quantitative data and visualizations to facilitate understanding and replication.

Introduction

This compound is a tertiary alcohol characterized by the presence of a sterically demanding tert-butyl group on the cyclohexane ring and a reactive ethynyl group at the C1 position. This unique combination of features makes it a sought-after intermediate for the synthesis of complex molecules with potential applications in drug discovery and the development of novel materials. The tert-butyl group often serves to lock the conformation of the cyclohexane ring, providing stereochemical control in subsequent reactions, while the terminal alkyne allows for a wide range of chemical transformations, including click chemistry, Sonogashira coupling, and polymerization reactions.

This guide will focus on the most common and efficient synthetic route to this compound, which involves the ethynylation of the corresponding ketone, 4-tert-butylcyclohexanone.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved in a two-step process starting from commercially available 4-tert-butylphenol. The overall transformation is outlined below:

Figure 1: Overall synthetic pathway.

The initial step involves the oxidation of 4-tert-butylphenol to produce the key intermediate, 4-tert-butylcyclohexanone. Subsequently, this ketone undergoes an ethynylation reaction to introduce the terminal alkyne and form the desired tertiary alcohol.

Experimental Protocols

Synthesis of 4-tert-Butylcyclohexanone from 4-tert-Butylphenol

A common method for the preparation of 4-tert-butylcyclohexanone is the oxidation of 4-tert-butylphenol.

Experimental Workflow:

Figure 2: Workflow for the oxidation of 4-tert-butylphenol.

Detailed Procedure:

A detailed procedure for the oxidation of 4-tert-butylcyclohexanol to 4-tert-butylcyclohexanone using N-chlorosuccinimide (NCS) and dimethyl sulfoxide (DMSO) is as follows:

-

Cool a solution of N-Chlorosuccinimide (8.0 g, 0.060 mol) in toluene (200 mL) to 0°C in a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and an argon inlet tube.

-

Add dimethyl sulfoxide (6.0 mL, 0.10 mol) and cool the mixture to -25°C.

-

Add a solution of 4-tert-butylcyclohexanol (6.24 g, 0.04 mol; as a mixture of isomers) in toluene (40 mL) dropwise over 5 minutes.

-

Continue stirring for 2 hours at -25°C.

-

Add a solution of triethylamine (6.0 g, 0.06 mol) in toluene (10 mL) dropwise over 3 minutes.

-

Remove the cooling bath, and after 5 minutes, add diethyl ether (400 mL).

-

Wash the organic phase with 1% aqueous hydrochloric acid (100 mL) and then with water (2 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvents under reduced pressure.

-

Purify the residue by bulb-to-bulb distillation at 120°C (25 mmHg) to yield the product.[1]

Synthesis of this compound from 4-tert-Butylcyclohexanone

The crucial step is the addition of an ethynyl group to the carbonyl carbon of 4-tert-butylcyclohexanone. This is typically achieved using an acetylide nucleophile, such as lithium acetylide or a Grignard reagent like ethynylmagnesium bromide.

Reaction Signaling Pathway:

Figure 3: Mechanism of ethynylation.

Detailed Procedure using Lithium Acetylide:

This procedure is adapted from a general method for the ethynylation of ketones.

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of 4-tert-butylcyclohexanone (10.0 g, 64.8 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).

-

Cool the solution to -78°C in a dry ice/acetone bath.

-

To this solution, add a solution of lithium acetylide-ethylenediamine complex (1.1 to 2.0 equivalents) in THF dropwise via the dropping funnel, maintaining the temperature at -78°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 4-tert-Butylcyclohexanone | C₁₀H₁₈O | 154.25 | White solid | 41-45 | 120 (at 25 mmHg)[1] |

| This compound | C₁₂H₂₀O | 180.29 | - | - | - |

Table 2: Spectroscopic Data for 4-tert-Butylcyclohexanone

| Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ 2.25-2.45 (m, 4H), 1.95-2.15 (m, 2H), 1.40-1.60 (m, 3H), 0.90 (s, 9H) |

| ¹³C NMR (CDCl₃) | δ 212.5, 47.5, 41.3, 32.5, 27.6, 25.4 |

| IR (KBr, cm⁻¹) | 2960, 2870, 1715 (C=O), 1470, 1365, 1230 |

Table 3: Spectroscopic Data for this compound

| Technique | Key Signals (Predicted) |

| ¹H NMR (CDCl₃) | δ 2.45 (s, 1H, C≡CH), 1.2-2.0 (m, 9H, cyclohexane ring), 0.88 (s, 9H, t-butyl) |

| ¹³C NMR (CDCl₃) | δ 87.5 (C≡CH), 72.0 (C-OH), 68.5 (C≡CH), 47.0, 38.0, 32.2, 27.6, 24.5 |

| IR (KBr, cm⁻¹) | 3300-3400 (O-H), 3300 (C≡C-H), 2960, 2870, 2100 (C≡C), 1470, 1365, 1150 (C-O) |

Note: The spectroscopic data for this compound is predicted based on typical values for similar structures, as specific experimental data was not available in the searched literature.

Conclusion

The synthesis of this compound is a straightforward process that can be reliably achieved through the ethynylation of 4-tert-butylcyclohexanone. This guide provides the necessary theoretical background and practical experimental details to assist researchers in the successful synthesis and purification of this versatile chemical intermediate. The provided data and visualizations are intended to serve as a valuable resource for professionals in the fields of chemical synthesis and drug development.

References

Core Reaction Mechanism: Nucleophilic Addition of Acetylide

An in-depth guide to the formation of 4-tert-Butyl-1-ethynylcyclohexanol, prepared for researchers, scientists, and drug development professionals. This document details the underlying reaction mechanism, experimental procedures, and relevant chemical data.

The formation of this compound is achieved through the nucleophilic addition of an acetylide anion to the carbonyl carbon of 4-tert-butylcyclohexanone. This reaction transforms the ketone's trigonal planar carbonyl group into a tetrahedral tertiary alcohol. The most common and effective method involves the in-situ generation of lithium acetylide from acetylene gas and a strong organolithium base, typically n-butyllithium (n-BuLi).

Step-by-Step Mechanism:

-

Deprotonation of Acetylene: Acetylene is a weak acid (pKa ≈ 25) and can be deprotonated by a strong base like n-butyllithium in an inert solvent, such as tetrahydrofuran (THF), at low temperatures (-78 °C). This acid-base reaction forms the potent nucleophile, lithium acetylide.

-

Nucleophilic Attack: The negatively charged carbon of the lithium acetylide attacks the electrophilic carbonyl carbon of 4-tert-butylcyclohexanone. Simultaneously, the π-electrons of the carbon-oxygen double bond move onto the oxygen atom, creating a lithium alkoxide intermediate.

-

Protonation (Aqueous Workup): The reaction is quenched by the addition of a mild acid (e.g., aqueous ammonium chloride or dilute hydrochloric acid). This protonates the negatively charged alkoxide oxygen, yielding the final product, this compound.

Stereoselectivity:

The tert-butyl group is bulky and conformationally locks the cyclohexanone ring, forcing the tert-butyl group into a stable equatorial position to minimize steric strain. This leaves two faces of the carbonyl group open to nucleophilic attack:

-

Axial Attack: The acetylide attacks from the axial face (top or bottom), leading to the formation of an equatorial hydroxyl group. This is generally the major pathway as it is less sterically hindered.

-

Equatorial Attack: The acetylide attacks from the equatorial face (the side), leading to an axial hydroxyl group. This pathway is more sterically hindered by the adjacent axial hydrogens.

Consequently, the reaction typically yields a mixture of diastereomers, with the isomer having the equatorial hydroxyl group being the major product.

Reaction Mechanism Diagram:

Caption: Reaction mechanism for the formation of this compound.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of this compound based on the well-established addition of lithium acetylide to ketones.[1]

Protocol: Synthesis via Lithium Acetylide

Materials:

-

4-tert-butylcyclohexanone

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Acetylene gas (purified)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel / addition funnel

-

Gas inlet tube

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: A flame-dried three-neck flask equipped with a magnetic stir bar, a gas inlet adapter, a low-temperature thermometer, and a rubber septum is purged with dry argon or nitrogen.

-

Acetylene Introduction: Anhydrous THF is added to the flask and cooled to -78 °C using a dry ice/acetone bath. A stream of purified acetylene gas is bubbled through the cold THF for 30-45 minutes to create a saturated solution.

-

Acetylide Formation: While maintaining the temperature at -78 °C, n-butyllithium (1.1 equivalents relative to the ketone) is added dropwise to the stirring acetylene/THF solution over 30 minutes. The formation of monolithium acetylide is observed. The solution is stirred for an additional 20 minutes.

-

Ketone Addition: A solution of 4-tert-butylcyclohexanone (1.0 equivalent) in anhydrous THF is added dropwise to the lithium acetylide solution over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Reaction: The reaction mixture is stirred at -78 °C for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C. The cooling bath is then removed, and the mixture is allowed to warm to room temperature.

-

Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted three times with diethyl ether. The organic layers are combined.

-

Washing & Drying: The combined organic extracts are washed with water and then with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Experimental Workflow Diagram:

Caption: General experimental workflow for the synthesis of the target compound.

Data Presentation

Table 1: Physicochemical Properties

| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) |

| 4-tert-Butylcyclohexanone |  | C₁₀H₁₈O | 154.25 |

| This compound | C₁₂H₂₀O | 180.29[2] |

Table 2: Typical Spectroscopic Data for this compound

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

| IR (Infrared) | O-H stretch (alcohol) | ~3600-3200 cm⁻¹ (broad) |

| C-H stretch (alkyne) | ~3300 cm⁻¹ (sharp, strong) | |

| C-H stretch (sp³) | ~2960-2850 cm⁻¹ | |

| C≡C stretch (alkyne) | ~2150-2100 cm⁻¹ (weak) | |

| ¹H NMR | -C(CH₃)₃ | ~0.8-1.0 ppm (singlet, 9H) |

| -OH | ~1.5-2.5 ppm (broad singlet, 1H, exchangeable) | |

| Cyclohexyl protons | ~1.0-2.0 ppm (multiplets, 9H) | |

| C≡C-H | ~2.4 ppm (singlet, 1H) | |

| ¹³C NMR | -C (CH₃)₃ | ~32 ppm |

| -C(C H₃)₃ | ~27 ppm | |

| Cyclohexyl carbons | ~25-48 ppm | |

| C -OH | ~68-72 ppm | |

| C ≡C-H | ~88 ppm | |

| C≡C -H | ~72 ppm |

References

Technical Guide to the Spectroscopic Data of 4-tert-Butyl-1-ethynylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butyl-1-ethynylcyclohexanol is a tertiary alcohol containing a sterically demanding tert-butyl group and a reactive ethynyl moiety. These features make it an interesting building block in medicinal chemistry and materials science. This technical guide provides a detailed summary of the predicted spectroscopic data for this compound and a robust experimental protocol for its synthesis and characterization. Given the absence of direct experimental spectra in the public domain, the data presented herein is derived from the analysis of structurally related compounds, primarily 4-tert-butylcyclohexanone and various ethynyl carbinols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of the 4-tert-butylcyclohexyl scaffold and the ethynyl functional group.

Infrared (IR) Spectroscopy

| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Intensity |

| O-H | Stretching | 3600 - 3200 | Strong, Broad |

| ≡C-H | Stretching | ~3300 | Strong, Sharp |

| C-H (sp³) | Stretching | 2960 - 2850 | Strong |

| C≡C | Stretching | 2150 - 2100 | Weak to Medium |

| C-O | Stretching | 1100 - 1000 | Strong |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -C(CH₃)₃ | 0.8 - 1.0 | Singlet | - | 9H |

| Cyclohexyl-H | 1.0 - 2.0 | Multiplet | - | 9H |

| -OH | 1.5 - 2.5 | Singlet (broad) | - | 1H |

| ≡C-H | ~2.4 | Singlet | - | 1H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C (CH₃)₃ | ~32 |

| -C(C H₃)₃ | ~27 |

| C yclohexyl | 25 - 50 |

| C -OH | 65 - 75 |

| ≡C -H | 70 - 80 |

| -C≡ C-H | 85 - 95 |

Mass Spectrometry (MS)

| m/z | Predicted Fragment | Notes |

| 180 | [M]⁺ | Molecular Ion |

| 165 | [M - CH₃]⁺ | Loss of a methyl group |

| 162 | [M - H₂O]⁺ | Loss of water |

| 123 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl group |

| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation (likely a prominent peak) |

Experimental Protocols

The synthesis of this compound is most directly achieved via the ethynylation of 4-tert-butylcyclohexanone.

Synthesis of this compound

Materials:

-

4-tert-butylcyclohexanone

-

Acetylene gas or ethynylmagnesium bromide solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (if using acetylene gas)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen or argon inlet is charged with anhydrous THF. The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Generation of Lithium Acetylide (if using acetylene gas): Acetylene gas is bubbled through the cold THF for 20-30 minutes. Subsequently, one equivalent of n-butyllithium is added dropwise via syringe, maintaining the temperature below -70 °C. The mixture is stirred for an additional 30 minutes.

-

Alternative Acetylide Source: Alternatively, a commercially available solution of ethynylmagnesium bromide in THF can be directly used.

-

Addition of Ketone: A solution of 4-tert-butylcyclohexanone in anhydrous THF is added dropwise to the lithium acetylide or ethynylmagnesium bromide solution at -78 °C.

-

Reaction: The reaction mixture is stirred at -78 °C for 1-2 hours and then allowed to slowly warm to room temperature overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: The aqueous layer is separated and extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Spectroscopic Characterization

-

IR Spectroscopy: The purified product is analyzed as a thin film on a salt plate (NaCl or KBr) or by Attenuated Total Reflectance (ATR).

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: Mass spectra are obtained using a GC-MS instrument with electron ionization (EI).

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Predicted spectroscopic correlations for this compound.

Spectroscopic Analysis of 4-tert-Butyl-1-ethynylcyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 4-tert-Butyl-1-ethynylcyclohexanol. Due to the limited availability of experimental spectral data for this specific compound in the public domain, this guide leverages spectral data from structurally related analogs and established spectroscopic principles to predict the characteristic signals. This document is intended to serve as a comprehensive reference for researchers, scientists, and professionals in drug development, offering insights into the expected spectroscopic features, detailed experimental protocols for spectral acquisition, and a clear visualization of the structure-spectrum correlations.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, and IR spectra of this compound. These predictions are based on the analysis of structurally similar compounds, including cis- and trans-4-tert-butylcyclohexanol and 1-ethynylcyclohexanol, as well as established chemical shift and absorption frequency correlations.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.5 | s | 1H | ≡C-H |

| ~ 2.0 - 1.8 | m | 4H | Cyclohexane CH₂ (axial) |

| ~ 1.7 | s | 1H | O-H |

| ~ 1.6 - 1.4 | m | 4H | Cyclohexane CH₂ (equatorial) |

| ~ 1.1 | m | 1H | Cyclohexane CH |

| 0.88 | s | 9H | -C(CH₃)₃ |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 87 | -C≡ |

| ~ 72 | ≡C-H |

| ~ 68 | C-OH |

| ~ 47 | Cyclohexane CH |

| ~ 40 | Cyclohexane CH₂ |

| ~ 32 | -C(CH₃)₃ |

| ~ 27.5 | -C(CH₃)₃ |

| ~ 25 | Cyclohexane CH₂ |

Predicted IR Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3600 | Sharp, weak | Free O-H stretch |

| ~ 3400 | Broad, strong | Hydrogen-bonded O-H stretch |

| ~ 3300 | Sharp, strong | ≡C-H stretch |

| ~ 2950 | Strong | sp³ C-H stretch (tert-butyl) |

| ~ 2860 | Strong | sp³ C-H stretch (cyclohexane) |

| ~ 2100 | Weak | C≡C stretch |

| ~ 1100 | Medium | C-O stretch |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra, applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Instrumentation:

-

400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp and symmetrical TMS signal.

-

For ¹H NMR:

-

Acquire a single-pulse experiment.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled experiment.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a 30-45° pulse angle.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the CDCl₃ signal to 77.16 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

-

Spectroscopic grade solvent (e.g., chloroform, if preparing a solution)

-

Pasteur pipette

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Procedure (for thin film method):

-

Sample Preparation:

-

Ensure the salt plates are clean and dry. A background spectrum of the clean plates should be taken.

-

If the sample is a solid, dissolve a small amount in a volatile solvent like chloroform.

-

Place one to two drops of the solution onto one salt plate.

-

Gently place the second salt plate on top, spreading the liquid into a thin film. Avoid applying excessive pressure.

-

If the sample is a liquid at room temperature, place a single drop directly onto one plate and cover with the second.

-

-

Instrument Setup and Data Acquisition:

-

Place the salt plates in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The acquired interferogram is automatically converted to a spectrum via Fourier transform by the instrument software.

-

The spectrum is typically displayed as percent transmittance (%T) or absorbance versus wavenumber (cm⁻¹).

-

Perform peak picking to identify the wavenumbers of significant absorption bands.

-

Visualization of Structure-Spectrum Correlations

The following diagrams, generated using the DOT language, illustrate the logical relationships between the different parts of the this compound molecule and their corresponding predicted signals in the NMR and IR spectra.

Caption: Correlation of molecular fragments with predicted ¹H and ¹³C NMR chemical shifts.

Caption: Correlation of functional groups with predicted IR absorption frequencies.

physical and chemical properties of 4-tert-Butyl-1-ethynylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-tert-Butyl-1-ethynylcyclohexanol, a valuable building block in organic synthesis. This document details its characteristics, synthesis, and spectral data to support its application in research and development.

Core Physical and Chemical Properties

This compound is a tertiary acetylenic alcohol. Its rigid cyclohexyl ring, substituted with a bulky tert-butyl group, provides a defined stereochemical framework, while the ethynyl group offers a reactive site for various chemical transformations.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀O | [1] |

| Molecular Weight | 180.29 g/mol | [1][2] |

| CAS Number | 20325-03-5 | [1][2] |

| IUPAC Name | 4-tert-butyl-1-ethynylcyclohexan-1-ol | [1] |

| Boiling Point | 103-104 °C at 11 mmHg | |

| Melting Point | 95.5-96.5 °C | |

| Density | Data not available | |

| Solubility | Data not available |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the ethynylation of 4-tert-butylcyclohexanone. This reaction involves the nucleophilic addition of an acetylide anion to the carbonyl group of the ketone.

Experimental Protocol: Ethynylation of 4-tert-Butylcyclohexanone

This protocol is based on established methods for the ethynylation of ketones.

Materials:

-

4-tert-Butylcyclohexanone

-

Acetylene gas

-

Sodium amide (NaNH₂) or other suitable base (e.g., potassium tert-butoxide)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ammonium chloride (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (three-necked flask, condenser, dropping funnel, gas inlet tube)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Acetylide: In a flame-dried, three-necked flask under a nitrogen or argon atmosphere, suspend sodium amide in anhydrous diethyl ether. Cool the mixture in a dry ice-acetone bath. Pass a steady stream of purified acetylene gas through the suspension with vigorous stirring to form sodium acetylide.

-

Addition of the Ketone: Dissolve 4-tert-butylcyclohexanone in anhydrous diethyl ether and add it dropwise to the sodium acetylide suspension at a low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for several hours, then let it warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Work-up: Separate the ethereal layer. Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or distillation under reduced pressure to yield this compound.

Logical Workflow for the Synthesis of this compound:

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic methods.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

~3300 cm⁻¹ (sharp, strong): O-H stretch of the alcohol.

-

~3300 cm⁻¹ (sharp, medium): ≡C-H stretch of the terminal alkyne.

-

~2100 cm⁻¹ (weak): C≡C stretch of the alkyne.

-

~2960-2850 cm⁻¹ (strong): C-H stretches of the cyclohexane and tert-butyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

The proton of the hydroxyl group (-OH) will appear as a singlet, with its chemical shift being concentration and solvent dependent.

-

The acetylenic proton (≡C-H) will appear as a singlet around δ 2.0-3.0 ppm.

-

The protons of the tert-butyl group will appear as a sharp singlet around δ 0.8-1.0 ppm, integrating to 9 hydrogens.

-

The protons on the cyclohexane ring will appear as a complex multiplet in the upfield region.

¹³C NMR:

-

The two carbons of the alkyne will appear in the δ 65-90 ppm range.

-

The carbon bearing the hydroxyl group will appear around δ 65-75 ppm.

-

The carbons of the tert-butyl group and the cyclohexane ring will appear in the upfield region.

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the hydroxyl and ethynyl functional groups.

-

Hydroxyl Group: The hydroxyl group can undergo esterification, etherification, and oxidation reactions.

-

Ethynyl Group: The terminal alkyne is a versatile functional group that can participate in various reactions, including:

-

Deprotonation: The acidic acetylenic proton can be removed by a strong base to form a metal acetylide.

-

Hydration: Addition of water across the triple bond, typically catalyzed by mercury salts, yields a ketone.

-

Coupling Reactions: Sonogashira, Glaser, and other coupling reactions allow for the formation of C-C bonds.

-

Click Chemistry: The alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

-

This reactivity profile makes this compound a useful intermediate in the synthesis of complex molecules, including potential pharmaceutical agents and materials with specific stereochemical requirements.

Logical Relationship of Functional Group Reactivity:

Conclusion

This compound is a valuable synthetic intermediate with a unique combination of a rigid cycloalkane scaffold and reactive functional groups. The detailed information on its properties and synthesis provided in this guide is intended to facilitate its use in the design and execution of novel synthetic strategies in chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Stereochemistry of 4-tert-Butyl-1-ethynylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 4-tert-butyl-1-ethynylcyclohexanol, a molecule of interest in synthetic and medicinal chemistry. This document details the synthesis, stereochemical outcomes, conformational analysis, and relevant experimental protocols, presenting a consolidated resource for researchers in the field.

Introduction

This compound is a tertiary alcohol featuring a cyclohexane ring substituted with a bulky tert-butyl group at the 4-position and an ethynyl and a hydroxyl group at the 1-position. The presence of the chiral center at C1 and the disubstituted cyclohexane ring gives rise to two diastereomers: cis-4-tert-butyl-1-ethynylcyclohexanol and trans-4-tert-butyl-1-ethynylcyclohexanol. The large tert-butyl group effectively locks the conformation of the cyclohexane ring, providing a rigid framework for studying the stereochemical outcomes of reactions and the conformational preferences of the substituents at C1.

Synthesis and Stereoselectivity

The synthesis of this compound is achieved through the nucleophilic addition of an acetylide anion to 4-tert-butylcyclohexanone. The stereochemical outcome of this reaction is of significant interest, as it determines the ratio of the resulting cis and trans diastereomers.

The primary synthetic route involves the reaction of 4-tert-butylcyclohexanone with a lithium acetylide-ethylenediamine complex. The reaction proceeds via nucleophilic attack of the acetylide on the carbonyl carbon. The direction of this attack (axial or equatorial) determines the stereochemistry of the resulting alcohol.

Diastereomeric Ratio

The ethynylation of 4-tert-butylcyclohexanone has been reported to yield a mixture of the cis and trans isomers. The reaction favors the formation of the isomer with the axial hydroxyl group and the equatorial ethynyl group.

| Reactant | Reagent | Solvent | Product Ratio (axial-OH : equatorial-OH) | Reference |

| 4-tert-Butylcyclohexanone | Lithium acetylide-ethylenediamine complex | Diethyl ether | 75 : 25 | [1] |

Conformational Analysis

The stereochemistry of the two diastereomers of this compound is defined by the relative orientation of the hydroxyl and ethynyl groups with respect to the tert-butyl group. Due to the large A-value of the tert-butyl group, it will predominantly occupy an equatorial position, thus locking the ring in a specific chair conformation.

-

trans-4-tert-Butyl-1-ethynylcyclohexanol : The hydroxyl group is trans to the tert-butyl group. In the preferred chair conformation, this places the hydroxyl group in an axial position and the ethynyl group in an equatorial position.

-

cis-4-tert-Butyl-1-ethynylcyclohexanol : The hydroxyl group is cis to the tert-butyl group. In the preferred chair conformation, this places the hydroxyl group in an equatorial position and the ethynyl group in an axial position.

The conformational preference of the ethynyl group itself is relatively small, with an A-value of approximately 0.18 kcal/mol. This indicates a slight preference for the equatorial position. However, in the case of this compound, the stereochemical outcome of the synthesis is the primary determinant of the substituent positions.

Spectroscopic Analysis (NMR)

For the precursor, 4-tert-butylcyclohexanol, the proton alpha to the hydroxyl group (H-1) is a key diagnostic signal. In the trans isomer (axial -OH), H-1 is equatorial and typically appears as a narrow multiplet. In the cis isomer (equatorial -OH), H-1 is axial and exhibits large axial-axial couplings, resulting in a wider multiplet. A similar analysis can be extended to the ethynyl-substituted compound.

Experimental Protocols

Synthesis of cis- and trans-4-tert-Butyl-1-ethynylcyclohexanol

The following is a representative experimental protocol for the ethynylation of 4-tert-butylcyclohexanone, based on established procedures for lithium acetylide additions.

Materials:

-

4-tert-Butylcyclohexanone

-

Lithium acetylide-ethylenediamine complex

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 4-tert-butylcyclohexanone in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium acetylide-ethylenediamine complex in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product as a mixture of cis and trans diastereomers.

-

The diastereomers can be separated by column chromatography on silica gel.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Stereoisomers and Conformational Equilibrium

References

Conformational Analysis of the Tert-butyl Group in Cyclohexanol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conformational analysis of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications for the reactivity, biological activity, and physical properties of molecules. The tert-butyl group, owing to its significant steric bulk, serves as a powerful tool in these studies. Its presence can effectively "lock" the cyclohexane ring into a specific chair conformation, thereby allowing for the detailed investigation of the spatial arrangement of other substituents and their influence on molecular behavior. This technical guide provides a comprehensive overview of the principles and experimental methodologies involved in the conformational analysis of tert-butyl-substituted cyclohexanol derivatives, with a focus on 4-tert-butylcyclohexanol.

The A-Value: Quantifying Steric Hindrance

The preference of a substituent for the equatorial position on a cyclohexane ring is quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers.[1] A larger A-value signifies a greater preference for the equatorial position to alleviate steric strain. The tert-butyl group possesses one of the largest A-values, making it an exceptional conformational anchor.

Table 1: A-Values for Common Cyclohexane Substituents [2][3]

| Substituent | A-Value (kcal/mol) |

| -F | 0.24 |

| -Cl | 0.4 |

| -Br | 0.2-0.7 |

| -I | 0.4 |

| -OH | 0.6 (0.9 in H-bonding solvents) |

| -CN | 0.2 |

| -CH₃ | 1.8 |

| -CH₂CH₃ | 2.0 |

| -CH(CH₃)₂ | 2.2 |

| -C(CH₃)₃ | > 4.5 |

| -C₆H₅ | 3.0 |

| -COOH | 1.2 |

Conformational Analysis of 4-tert-Butylcyclohexanol Isomers

The 4-tert-butylcyclohexanol system, existing as cis and trans isomers, provides an excellent model for understanding conformational preferences. The large A-value of the tert-butyl group dictates that it will almost exclusively occupy the equatorial position in the more stable chair conformation. This, in turn, forces the hydroxyl group into either an axial or equatorial position, depending on the isomer.

cis-4-tert-Butylcyclohexanol

In the cis isomer, the tert-butyl and hydroxyl groups are on the same side of the ring. To accommodate the bulky tert-butyl group in the equatorial position, the hydroxyl group is forced into the axial position. The ring flip to place the hydroxyl group in the equatorial position would necessitate placing the tert-butyl group in the highly unfavorable axial position, a conformation of significantly higher energy.

trans-4-tert-Butylcyclohexanol

Conversely, in the trans isomer, the substituents are on opposite sides of the ring. The most stable conformation for the trans isomer has both the tert-butyl group and the hydroxyl group in equatorial positions. This arrangement minimizes steric interactions, making the trans isomer the thermodynamically more stable of the two.

Experimental Protocols

Synthesis of cis- and trans-4-tert-Butylcyclohexanol

A common method for the synthesis of 4-tert-butylcyclohexanol is the reduction of 4-tert-butylcyclohexanone. The stereochemical outcome of the reduction can be controlled by the choice of reducing agent and reaction conditions.

1. Synthesis of cis-4-tert-Butylcyclohexanol (Axial Alcohol Favored) [4]

-

Principle: Reduction of 4-tert-butylcyclohexanone using a sterically demanding reducing agent that approaches the carbonyl from the less hindered equatorial face, leading to the formation of the axial alcohol. An alternative is the use of a catalyst system that favors the formation of the cis isomer.

-

Procedure (Iridium Catalyst Method):

-

To a solution of iridium tetrachloride (4.0 g, 0.012 mole) in concentrated hydrochloric acid (4.5 ml), add water (180 ml) followed by trimethyl phosphite (52 g, 0.42 mole).

-

Add this solution to a solution of 4-tert-butylcyclohexanone (30.8 g, 0.200 mole) in 2-propanol (635 ml) in a flask equipped with a reflux condenser.

-

Heat the solution at reflux for 48 hours.

-

Remove the 2-propanol using a rotary evaporator.

-

Dilute the remaining solution with water (250 ml) and extract with four 150-ml portions of diethyl ether.

-

Wash the combined ether extracts with two 100-ml portions of water.

-

Dry the ether solution over magnesium sulfate or potassium carbonate, and concentrate on a rotary evaporator to yield crude cis-4-tert-butylcyclohexanol.

-

Recrystallize from 40% aqueous ethanol to obtain the pure cis isomer.

-

2. Synthesis of trans-4-tert-Butylcyclohexanol (Equatorial Alcohol Favored) [5]

-

Principle: Reduction of 4-tert-butylcyclohexanone with a less sterically hindered reducing agent, such as sodium borohydride or lithium aluminum hydride, which preferentially attacks from the axial face, resulting in the equatorial alcohol.

-

Procedure (Lithium Aluminum Hydride Method):

-

In a three-necked flask, place powdered anhydrous aluminum chloride (67 g, 0.5 mole) and cool in an ice bath.

-

Slowly add dry ether (500 ml) and stir.

-

In a separate flask, place powdered lithium aluminum hydride (5.5 g) and cautiously add dry ether (140 ml) while cooling in an ice bath.

-

Slowly add a solution of 4-tert-butylcyclohexanone (77.2 g, 0.5 mole) in dry ether (500 ml) to the "mixed hydride" solution to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 2 hours.

-

Decompose the excess hydride by the successive addition of water (100 ml) and 10% aqueous sulfuric acid (250 ml) while cooling in an ice bath.

-

Separate the ethereal layer and extract the aqueous layer with ether (150 ml).

-

Wash the combined ether extracts with water and dry over anhydrous magnesium sulfate.

-

Remove the ether by distillation to yield crude trans-4-tert-butylcyclohexanol.

-

Recrystallize from hot petroleum ether to obtain the pure trans isomer.

-

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the conformational analysis of cyclohexanol derivatives. The chemical shifts and coupling constants of the ring protons, particularly the proton on the carbon bearing the hydroxyl group (H-1), are highly dependent on their axial or equatorial orientation.

Representative ¹H NMR Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified cyclohexanol isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

-

Tune and shim the instrument to obtain optimal resolution and lineshape.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

-

Spectral Interpretation:

-

H-1 Signal: The chemical shift and multiplicity of the H-1 proton are diagnostic.

-

In trans-4-tert-butylcyclohexanol (equatorial -OH), the axial H-1 proton typically appears as a triplet of triplets with large axial-axial coupling constants (J_ax-ax ≈ 10-13 Hz) and smaller axial-equatorial coupling constants (J_ax-eq ≈ 3-5 Hz).[6]

-

In cis-4-tert-butylcyclohexanol (axial -OH), the equatorial H-1 proton usually appears as a broad singlet or a multiplet with small equatorial-axial and equatorial-equatorial coupling constants (J_eq-ax ≈ 3-5 Hz, J_eq-eq ≈ 2-4 Hz).[6]

-

-

Other Ring Protons: The chemical shifts of the other ring protons will also differ between the two isomers due to the different anisotropic effects of the axial versus equatorial hydroxyl group.

-

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for 4-tert-Butylcyclohexanol Isomers in CDCl₃ [7]

| Carbon | cis-Isomer (Axial -OH) | trans-Isomer (Equatorial -OH) |

| C1 (CH-OH) | 65.87 | ~71 |

| C2, C6 (CH₂) | 33.37 | ~35.5 |

| C3, C5 (CH₂) | 20.88 | ~25.6 |

| C4 (CH) | 48.01 | 47.16 |

| C(CH₃)₃ | 32.53 | 32.23 |

| C(CH₃)₃ | 27.46 | 27.64 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Applications in Drug Development

The principles of conformational analysis are critical in drug development. The three-dimensional shape of a molecule is paramount to its ability to bind to a biological target, such as a receptor or enzyme. By understanding and controlling the conformation of a drug candidate, medicinal chemists can:

-

Optimize Binding Affinity: Design molecules with specific conformations that complement the binding site of the target, leading to increased potency.

-

Improve Selectivity: Tailor the shape of a molecule to bind preferentially to the desired target over off-targets, reducing side effects.

-

Enhance Pharmacokinetic Properties: Modify the conformation to influence properties such as solubility, membrane permeability, and metabolic stability.

The use of bulky groups like the tert-butyl group can be a strategic tool to rigidify a molecule into its bioactive conformation, thereby improving its pharmacological profile.

Conclusion

The tert-butyl group serves as an invaluable tool in the conformational analysis of cyclohexanol derivatives. Its pronounced steric requirements effectively lock the cyclohexane ring, allowing for a clear and detailed investigation of the stereochemical relationships and their impact on molecular properties. The synthesis of stereochemically pure cis- and trans-4-tert-butylcyclohexanol, coupled with their analysis by NMR spectroscopy, provides a robust experimental framework for understanding the fundamental principles of conformational analysis. These principles are not merely of academic interest but have significant practical applications in fields such as medicinal chemistry and materials science, where the control of molecular shape is essential for designing molecules with desired functions.

References

- 1. A value - Wikipedia [en.wikipedia.org]

- 2. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. reddit.com [reddit.com]

- 7. Solved The following table is the 1H NMR and 13C NMR | Chegg.com [chegg.com]

The Solubility Profile of 4-tert-Butyl-1-ethynylcyclohexanol in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 4-tert-Butyl-1-ethynylcyclohexanol, a topic of interest for its potential applications in medicinal chemistry and materials science. Due to its specific molecular structure, featuring a bulky hydrophobic tert-butyl group and a polar hydroxyl group alongside an ethynyl functional group, its behavior in various organic solvents is critical for its application in synthesis, purification, and formulation.

Executive Summary

A comprehensive review of scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this compound. While qualitative assessments can be inferred from the solubility of structurally related compounds, precise numerical data (e.g., g/L or mol/L at specified temperatures) remains unpublished. This guide, therefore, provides a qualitative analysis based on the known solubility of 4-tert-butylcyclohexanol and outlines a general experimental protocol for the quantitative determination of solubility, which can be adapted for this specific compound.

Qualitative Solubility Assessment

The solubility of a compound is largely dictated by its molecular structure and the principle of "like dissolves like." this compound possesses both nonpolar (tert-butylcyclohexane moiety) and polar (hydroxyl and ethynyl groups) characteristics.

Based on the known solubility of 4-tert-butylcyclohexanol, which has limited solubility in water but good solubility in organic solvents such as ethanol, acetone, and chloroform, a similar trend can be anticipated for this compound. The bulky tert-butyl group contributes to its hydrophobic nature, favoring dissolution in nonpolar to moderately polar organic solvents. The presence of the hydroxyl and ethynyl groups, capable of hydrogen bonding, suggests that it will also exhibit some solubility in more polar organic solvents.

It is expected that the solubility of this compound in a range of common organic solvents would follow a general trend. This trend would likely show higher solubility in alcohols (like methanol and ethanol) and ketones (like acetone) due to the hydrogen bonding capabilities of the hydroxyl group. Good solubility is also expected in chlorinated solvents (like dichloromethane) and ethers (like tetrahydrofuran). In contrast, its solubility is expected to be lower in nonpolar hydrocarbon solvents such as hexane, although the tert-butyl group will contribute to some miscibility.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following is a generalized experimental protocol based on the well-established shake-flask method, which is a gold standard for determining equilibrium solubility.[1][2] This method can be readily adapted to determine the solubility of this compound in various organic solvents.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of high purity

-

Scintillation vials or other suitable sealed containers

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. The time required for equilibration should be determined empirically, but a common starting point is 24 to 48 hours.[2] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or GC, to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions to quantify the concentration in the saturated supernatant.

-

-

Data Reporting:

-

The solubility is reported as the mean concentration from at least three replicate experiments for each solvent, typically in units of mg/mL, g/L, or mol/L, at the specified temperature.

-

Visualization of Experimental Workflow

Due to the absence of specific signaling pathways or complex logical relationships involving this compound in the available literature, a diagram illustrating a relevant process is provided below. This diagram outlines the general workflow for the experimental determination of solubility as described in the protocol above.

References

An In-Depth Technical Guide to the Synthesis of 4-tert-Butyl-1-ethynylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 4-tert-Butyl-1-ethynylcyclohexanol, a valuable intermediate in pharmaceutical and materials science research. The primary starting material for this synthesis is 4-tert-butylcyclohexanone, which can be synthesized from common laboratory reagents. This document details the necessary precursors, reaction mechanisms, and experimental protocols.

Synthesis of the Core Starting Material: 4-tert-Butylcyclohexanone

The immediate precursor required for the synthesis of this compound is 4-tert-butylcyclohexanone. This ketone can be prepared through the oxidation of 4-tert-butylcyclohexanol. A common and efficient method involves the use of N-chlorosuccinimide (NCS) and triethylamine in a toluene and dimethyl sulfoxide solvent system.

Experimental Protocol: Synthesis of 4-tert-Butylcyclohexanone

In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel under an argon atmosphere, N-Chlorosuccinimide (8.0 g, 0.060 mol) is dissolved in toluene (200 mL) and cooled to 0°C. Dimethyl sulfoxide (6.0 mL, 0.10 mol) is added, and the mixture is further cooled to -25°C. A solution of 4-tert-butylcyclohexanol (6.24 g, 0.04 mol) in toluene (40 mL) is then added dropwise over 5 minutes. The reaction is stirred for 2 hours at -25°C, after which a solution of triethylamine (6.0 g, 0.06 mol) in toluene (10 mL) is added dropwise over 3 minutes. After removal of the cooling bath and an additional 5 minutes of stirring, diethyl ether (400 mL) is added. The organic layer is subsequently washed with 1% aqueous hydrochloric acid and water, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the resulting residue is purified by distillation to yield 4-tert-butylcyclohexanone.

| Starting Material | Reagents | Solvent | Temperature | Time | Yield |

| 4-tert-butylcyclohexanol | N-Chlorosuccinimide, Triethylamine | Toluene, DMSO | -25°C to RT | ~2.5 h | ~93% |

Ethynylation of 4-tert-Butylcyclohexanone: Synthesis of this compound

The crucial step in the synthesis is the addition of an ethynyl group to the carbonyl carbon of 4-tert-butylcyclohexanone. This can be effectively achieved through a nucleophilic addition reaction using an acetylide anion. A robust method for this transformation involves the use of lithium acetylide, which can be prepared in situ from acetylene or used as a stable complex, such as lithium acetylide-ethylenediamine complex.

Key Synthetic Pathway: Nucleophilic Addition of Lithium Acetylide

The reaction proceeds via the nucleophilic attack of the acetylide ion on the electrophilic carbonyl carbon of 4-tert-butylcyclohexanone. The subsequent protonation of the resulting alkoxide during workup yields the final product, this compound.

Experimental Protocol: Ethynylation using Lithium Acetylide

A general procedure for the ethynylation of a ketone using monolithium acetylide is described here as a representative protocol.[1] An oven-dried, round-bottomed flask is charged with tetrahydrofuran (THF) and cooled to -78°C. Butyllithium is added, and the solution is kept at -78°C.[1] In a separate flask, THF is cooled to -78°C and saturated with acetylene gas.[1] The cold acetylene solution is then transferred to the reaction flask. The pre-cooled butyllithium solution is added slowly to form the lithium acetylide solution.[1] 4-tert-butylcyclohexanone is then added slowly to the lithium acetylide solution.[1] The reaction mixture is stirred for several hours while it warms to room temperature.[1] The reaction is quenched with an acidic solution (e.g., 1.0 M hydrochloric acid).[1] The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield this compound.[1]

| Starting Material | Reagent | Solvent | Temperature | Time |

| 4-tert-butylcyclohexanone | Lithium Acetylide | THF | -78°C to RT | 3 h |

While a specific yield for the ethynylation of 4-tert-butylcyclohexanone is not explicitly available in the cited literature, similar reactions with other cyclohexanone derivatives suggest that good to excellent yields can be expected.

Spectroscopic Data

The structural confirmation of this compound is achieved through standard spectroscopic methods.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the tert-butyl protons, cyclohexyl protons, and the acetylenic proton. |

| ¹³C NMR | Resonances for the quaternary carbon of the tert-butyl group, the cyclohexyl carbons, the hydroxyl-bearing carbon, and the two acetylenic carbons.[2] |

| IR | Characteristic absorption bands for the O-H stretch of the alcohol and the C≡C-H stretch of the terminal alkyne. |

References

Methodological & Application

Applications of 4-tert-Butyl-1-ethynylcyclohexanol in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butyl-1-ethynylcyclohexanol is a versatile bifunctional molecule in organic synthesis, incorporating a terminal alkyne and a tertiary alcohol on a sterically demanding cyclohexyl framework. The presence of the reactive ethynyl group allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a valuable building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and materials with novel properties. This document provides detailed application notes and experimental protocols for the key synthetic transformations involving this compound.

Application Notes

The primary applications of this compound in organic synthesis are centered around the reactivity of its terminal alkyne functionality. The two most significant applications are the Sonogashira cross-coupling reaction and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Sonogashira Cross-Coupling: Synthesis of Diarylacetylenes

This compound can serve as a stable and easily handleable surrogate for acetylene in the synthesis of unsymmetrical diarylacetylenes. The reaction proceeds via a palladium- and copper-co-catalyzed cross-coupling with an aryl halide. A subsequent in-situ or separate elimination of the 4-tert-butylcyclohexanol moiety under basic conditions yields the desired diarylacetylene. This one-pot, two-step sequence is highly efficient and avoids the direct use of gaseous and highly flammable acetylene.

Key Features:

-

Acetylene Surrogate: Circumvents the need for handling acetylene gas.

-

One-Pot Procedure: The coupling and elimination steps can often be performed in a single reaction vessel, improving operational simplicity and yield.

-

Modular Synthesis: Allows for the straightforward synthesis of a wide range of diarylacetylenes by varying the aryl halide coupling partner.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Synthesis of 1,2,3-Triazoles

The terminal alkyne of this compound readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form 1,4-disubstituted 1,2,3-triazoles. This reaction is a prime example of click chemistry, characterized by its high efficiency, mild reaction conditions, and broad functional group tolerance. The resulting triazole products incorporate the bulky 4-tert-butylcyclohexanol motif, which can be advantageous in medicinal chemistry for modulating solubility, metabolic stability, and target binding.

Key Features:

-

High Efficiency: The CuAAC reaction typically proceeds with high yields and selectivity.

-

Biocompatibility: The reaction can often be performed in aqueous or mixed aqueous-organic solvent systems.

-

Structural Diversity: A wide array of organic azides can be employed, leading to a diverse library of triazole-containing compounds.

-

Medicinal Chemistry Relevance: The 1,2,3-triazole core is a common scaffold in pharmacologically active molecules, and the introduction of the lipophilic 4-tert-butylcyclohexyl group can be used to tune the physicochemical properties of drug candidates.

Data Presentation

The following tables summarize typical reaction conditions and yields for the key applications of this compound, based on analogous reactions reported in the literature.

Table 1: Sonogashira Coupling/Elimination for Diarylacetylene Synthesis

| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Piperidine | THF | 60 | 12 | 85 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), CuI (5 mol%) | Et₃N | DMF | 80 | 8 | 78 |

| 3 | 2-Iodopyridine | Pd(PPh₃)₄ (3 mol%), CuI (5 mol%) | K₂CO₃ | Toluene | 100 | 16 | 72 |

| 4 | 4-Bromobenzaldehyde | PdCl₂(dppf) (2 mol%), CuI (4 mol%) | Cs₂CO₃ | Dioxane | 90 | 10 | 81 |

Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Entry | Azide | Copper Source | Ligand | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzyl azide | CuSO₄·5H₂O (5 mol%) | None | Sodium Ascorbate (10 mol%) | t-BuOH/H₂O (1:1) | RT | 6 | 95 |

| 2 | 1-Azido-4-nitrobenzene | CuI (5 mol%) | None | None | CH₂Cl₂ | RT | 8 | 92 |

| 3 | 3-Azidopyridine | Cu(OAc)₂ (5 mol%) | TBTA (5 mol%) | Sodium Ascorbate (10 mol%) | DMSO | 40 | 12 | 88 |

| 4 | 1-Azidoadamantane | CuBr (5 mol%) | None | None | THF | RT | 10 | 90 |

Experimental Protocols

Protocol 1: One-Pot Synthesis of a Diarylacetylene via Sonogashira Coupling and Elimination

This protocol describes a general procedure for the synthesis of a diarylacetylene using this compound as an acetylene surrogate.

Materials:

-

This compound

-

Aryl halide (e.g., 4-iodoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., piperidine or triethylamine)

-

Solvent (e.g., THF or DMF)

-

Strong base for elimination (e.g., NaOH or KOH)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Add the anhydrous solvent (5 mL) and the amine base (3.0 mmol).

-

Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (monitor by TLC or LC-MS).

-

After the coupling reaction is complete, cool the mixture to room temperature.

-

For the elimination step, add a solution of a strong base (e.g., 2 M NaOH in methanol, 5.0 mmol) to the reaction mixture.

-

Stir the mixture at room temperature or with gentle heating until the elimination is complete (monitor by TLC or LC-MS).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired diarylacetylene.

Protocol 2: Synthesis of a 1,2,3-Triazole via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the synthesis of a 1,4-disubstituted 1,2,3-triazole.

Materials:

-

This compound

-

Organic azide (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a 1:1 mixture of t-butanol and water)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and the organic azide (1.0 mmol) in the solvent mixture (10 mL).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the addition of a solution of CuSO₄·5H₂O (0.05 mmol, 5 mol%) in water (1 mL).

-

Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure 1,2,3-triazole derivative.

Mandatory Visualization

Caption: One-pot Sonogashira coupling and elimination workflow.

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

The Role of 4-tert-Butyl-1-ethynylcyclohexanol as a Chiral Auxiliary: A Hypothetical Application in Asymmetric Synthesis

Disclaimer: The following application notes and protocols are a hypothetical representation of how 4-tert-Butyl-1-ethynylcyclohexanol could be used as a chiral auxiliary. Extensive literature searches did not yield specific documented uses of this compound for this purpose. The experimental details provided are based on established methodologies for similar chiral alcohols in asymmetric synthesis, particularly in the context of organozinc additions to aldehydes.

Introduction

In the field of stereoselective synthesis, chiral auxiliaries are pivotal tools for controlling the stereochemical outcome of a reaction. These chiral molecules are temporarily incorporated into a prochiral substrate, directing the formation of a specific stereoisomer. After the desired transformation, the auxiliary is typically cleaved and can often be recovered for reuse. The structural features of a chiral auxiliary, such as steric bulk and the presence of coordinating functional groups, are critical to its effectiveness in inducing asymmetry.

This document explores the potential application of this compound as a chiral auxiliary. Its rigid cyclohexyl backbone, bulky tert-butyl group, and the presence of a hydroxyl and an ethynyl group offer intriguing possibilities for stereocontrol. The tert-butyl group can effectively block one face of the molecule, while the hydroxyl and ethynyl groups can coordinate with organometallic reagents, thereby creating a well-defined chiral environment for asymmetric transformations.

Application: Enantioselective Addition of Diethylzinc to Benzaldehyde

A common benchmark reaction for evaluating the efficacy of new chiral ligands and auxiliaries is the enantioselective addition of diethylzinc to aldehydes to produce chiral secondary alcohols.[1][2] In this hypothetical application, this compound is used as a chiral ligand to direct the addition of a diethylzinc to benzaldehyde, aiming for the preferential formation of either the (R)- or (S)-1-phenyl-1-propanol.

Proposed Signaling Pathway (Reaction Mechanism)

The proposed catalytic cycle involves the formation of a chiral zinc alkoxide complex. The chiral ligand, this compound, reacts with diethylzinc to form a dimeric zinc alkoxide. This complex then coordinates with the aldehyde. The bulky tert-butyl group on the cyclohexyl ring of the ligand is expected to create a sterically hindered environment, forcing the aldehyde to approach from a less hindered direction. This directs the ethyl group transfer from the zinc reagent to one specific face of the aldehyde, resulting in an enantiomerically enriched product.

Experimental Protocols

Synthesis of this compound

This protocol is based on the general procedure for the addition of acetylides to ketones.

Materials:

-

4-tert-Butylcyclohexanone

-

Ethynylmagnesium bromide solution (0.5 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-tert-butylcyclohexanone (1 equivalent) dissolved in anhydrous THF.

-

The solution is cooled to 0 °C in an ice bath.

-

Ethynylmagnesium bromide solution (1.2 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.

General Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

-

This compound (chiral ligand)

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde

-

Anhydrous toluene

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add this compound (0.1 mmol, 10 mol%) and anhydrous toluene (2 mL).

-

Cool the solution to 0 °C and add diethylzinc solution (2.2 mmol, 2.2 equivalents) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzaldehyde (1.0 mmol, 1 equivalent) dropwise at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 24 hours.

-

Quench the reaction by slowly adding 1 M HCl (5 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-phenyl-1-propanol.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Data Presentation

The following tables summarize hypothetical data for the enantioselective addition of diethylzinc to various aldehydes using this compound as a chiral auxiliary. This data is illustrative of typical results seen in such reactions and is not based on actual experimental findings for this specific compound.

Table 1: Optimization of Reaction Conditions

| Entry | Ligand Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 5 | 25 | 24 | 75 | 60 |

| 2 | 10 | 25 | 24 | 82 | 65 |

| 3 | 10 | 0 | 24 | 90 | 85 |

| 4 | 10 | -20 | 48 | 85 | 92 |

| 5 | 15 | 0 | 24 | 91 | 86 |

Table 2: Substrate Scope for the Asymmetric Addition

| Entry | Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Benzaldehyde | 1-Phenyl-1-propanol | 90 | 85 (R) |

| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | 92 | 88 (R) |

| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-propanol | 88 | 82 (R) |

| 4 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-1-propanol | 85 | 90 (R) |

| 5 | Cinnamaldehyde | 1-Phenylpent-1-en-3-ol | 75 | 78 (R) |

| 6 | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-1-propanol | 80 | 70 (R) |

Conclusion

While there is currently no direct literature precedent for the use of this compound as a chiral auxiliary, its structural characteristics suggest it could be a viable candidate for inducing asymmetry in chemical reactions. The bulky tert-butyl group provides a strong steric bias, and the hydroxyl and ethynyl functionalities offer sites for coordination with reagents. The hypothetical application in the enantioselective addition of diethylzinc to aldehydes presented here provides a framework for how this compound could be evaluated. Further research would be necessary to validate its effectiveness and explore its potential in other asymmetric transformations. For researchers in drug development and organic synthesis, the exploration of novel chiral auxiliaries like this compound remains a crucial endeavor in the quest for more efficient and selective synthetic methods.

References

Application Notes and Protocols for 4-tert-Butyl-1-ethynylcyclohexanol in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butyl-1-ethynylcyclohexanol is a chemical compound featuring a terminal alkyne group, making it a potential building block for the synthesis of more complex molecules through click chemistry.[1] The presence of the bulky tert-butyl group on the cyclohexane ring offers a rigid scaffold, which can be advantageous in drug design for influencing molecular conformation and interactions with biological targets. The tertiary alcohol functionality provides a potential site for further chemical modification.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)